1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid

Catalog No.
S12203763
CAS No.
1640981-19-6
M.F
C16H14N2O3
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-...

CAS Number

1640981-19-6

Product Name

1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid

IUPAC Name

3-benzyl-7-hydroxy-2-methylbenzimidazole-5-carboxylic acid

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C16H14N2O3/c1-10-17-15-13(7-12(16(20)21)8-14(15)19)18(10)9-11-5-3-2-4-6-11/h2-8,19H,9H2,1H3,(H,20,21)

InChI Key

LRVLIEIZJOKBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=C(C=C2O)C(=O)O

1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure that includes a benzyl group, hydroxyl group, and carboxylic acid functional group. Its molecular formula is C16H14N2O3C_{16}H_{14}N_2O_3 with a molecular weight of 282.29 g/mol. This compound is often referred to as an impurity in pharmaceutical contexts, particularly related to the synthesis of Tegoprazan, a medication used for treating gastric acid-related conditions .

The chemical reactivity of 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and can be involved in substitution reactions. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and decarboxylation. Additionally, the compound can engage in electrophilic aromatic substitution due to the presence of the benzyl moiety .

Benzimidazole derivatives, including 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid, are known for their diverse biological activities. They exhibit potential antimicrobial, antiviral, and anticancer properties. The specific biological effects of this compound may depend on its ability to interact with various biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic outcomes .

The synthesis of 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under specific conditions that facilitate the formation of the benzimidazole structure. Nickel-catalyzed reactions have also been reported to enhance yields during synthesis. Industrially, continuous flow reactors may be employed to optimize reaction conditions for higher efficiency and purity .

This compound has several applications across different fields:

  • Pharmaceuticals: As an impurity in drug formulations, it may provide insights into drug stability and efficacy.
  • Research: It serves as a building block in organic synthesis and is valuable for studying biological processes.
  • Material Science: Its unique chemical properties allow for potential applications in developing new materials like dyes and catalysts .

Studies on the interactions of 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid with biological systems are crucial for understanding its pharmacological profile. Research indicates that compounds in the benzimidazole class can interact with various enzymes and receptors, influencing metabolic pathways and therapeutic effects. Further studies are needed to elucidate its specific mechanisms of action and potential side effects .

Several compounds share structural similarities with 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid:

Compound NameMolecular FormulaUnique Features
4-Hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acidC10H9N2O3C_{10}H_{9}N_{2}O_{3}Lacks benzyl group; simpler structure
Ethyl 1-benzyl-4-hydroxy-2-methyl-1H-benzimidazole-6-carboxylateC16H18N2O4C_{16}H_{18}N_{2}O_{4}Contains ethyl ester instead of carboxylic acid
4-HydroxybenzimidazoleC7H7N3OC_{7}H_{7}N_{3}ONo carboxylic acid or methyl groups; simpler structure

These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their functional groups. The presence of both hydroxyl and carboxylic acid groups in 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid enhances its versatility compared to simpler analogs .

Traditional Condensation Reaction Approaches

Traditional synthesis relies on acid-catalyzed condensation between o-phenylenediamine derivatives and carboxylic acids. For example, 1-benzyl-4-hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid is synthesized via cyclocondensation of 3,4-diaminobenzoic acid derivatives with phenoxyacetic acid chlorides under alkaline conditions. Polyphosphoric acid (PPA) and trimethylsilylpolyphosphate ester (PPSE) are common cyclodehydration agents, facilitating intramolecular ring closure by activating the carboxylic acid moiety.

A representative pathway involves:

  • Substrate Preparation: Methyl 3,4-diaminobenzoate is treated with substituted phenyl/phenoxyacetic acid chlorides to form intermediate o-amidothiophenols.
  • Cyclization: Heating the intermediate at 180–220°C in PPA induces dehydration, forming the benzimidazole core.
  • Functionalization: Subsequent benzylation at the N1 position introduces the benzyl group, while methylation at C2 is achieved via alkylating agents.

Key Challenges:

  • Prolonged reaction times (3–24 hours).
  • Moderate yields (50–81%) due to competing decarboxylation.
  • Requirement for harsh acidic conditions, complicating purification.

Microwave-Assisted Cyclization Techniques

Microwave irradiation revolutionizes benzimidazole synthesis by enabling rapid, energy-efficient cyclization. For instance, 2-aryl-1-benzylbenzimidazoles are synthesized in minutes under solvent-free microwave conditions, achieving yields >80%. Applied to the target compound, this method involves:

  • Reagent Mixing: Combining 3,4-diaminobenzoic acid, benzyl chloride, and methylating agents in a microwave-safe vessel.
  • Irradiation: Subjecting the mixture to 140–180°C for 5–15 minutes, with PPSE or PPA as catalysts.
  • Workup: Neutralization and extraction yield the pure product.

Advantages Over Traditional Methods:

  • Time Reduction: Reactions complete in minutes versus hours.
  • Enhanced Selectivity: Reduced side products like decarboxylated derivatives.
  • Scalability: Suitable for gram-scale synthesis.

Solvent-Free and Green Chemistry Synthesis

Green methodologies prioritize solvent-free conditions and recyclable catalysts. A one-pot synthesis of 2-substituted benzimidazoles uses:

  • Mechanochemical Grinding: Mixing 3,4-diaminobenzoic acid, benzyl bromide, and methyl iodide with a catalytic amount of K₂CO₃ in a ball mill.
  • Thermal Activation: Heating the mixture at 100°C for 1 hour induces cyclization and functionalization simultaneously.

Eco-Friendly Features:

  • Solvent Elimination: Avoids toxic solvents like toluene or DMF.
  • Catalyst Reusability: Solid acids like montmorillonite K10 can be reused for multiple cycles.
  • Waste Minimization: Atom-efficient reactions reduce byproducts.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

282.10044231 g/mol

Monoisotopic Mass

282.10044231 g/mol

Heavy Atom Count

21

UNII

HAT6983VZ4

Dates

Last modified: 08-09-2024

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